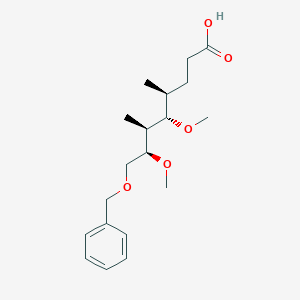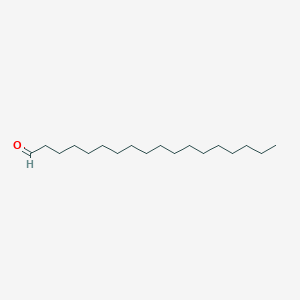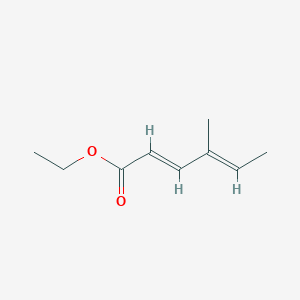
ドデカン酸-d23
概要
説明
ラウリン酸-d23は、ドデカン酸-d23としても知られており、ラウリン酸の重水素標識形態です。分子式CD3(CD2)10CO2Hの、中鎖飽和脂肪酸です。 この化合物は、主に実験設定において正確な定量と追跡を可能にする同位体標識により、さまざまな科学研究用途における分析標準として使用されます .
科学的研究の応用
Lauric Acid-d23 is widely used in scientific research due to its unique properties:
Chemistry: It serves as an internal standard for the quantification of lauric acid in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses.
Biology: Lauric Acid-d23 is used to study lipid metabolism and fatty acid pathways in biological systems.
Medicine: It is employed in research on antimicrobial properties and the effects of fatty acids on human health.
Industry: Lauric Acid-d23 is used in the development of deuterated drugs and in the study of drug metabolism and pharmacokinetics
作用機序
ラウリン酸-d23の作用機序は、ラウリン酸の作用機序に似ています。それは、さまざまな分子標的と経路を通じてその効果を発揮します。
6. 類似の化合物との比較
ラウリン酸-d23は、他の重水素標識脂肪酸と比較できます。
ミリスチン酸-d27: ラウリン酸-d23に似ていますが、炭素鎖が長い(14個の炭素)。同様の研究用途で使用されますが、物理的および化学的特性が異なります。
パルミチン酸-d31: 16個の炭素を持つ、別の重水素標識脂肪酸。脂質代謝を研究するために使用され、ラウリン酸-d23とは異なる生物学的効果を持っています。
ラウリン酸-d23は、さまざまな実験設定における正確な追跡と定量を可能にする、特定の同位体標識により際立っています。その中鎖長は、その生物学的および化学的特性においてもユニークなものとなっています。
準備方法
合成経路と反応条件: ラウリン酸-d23は、ラウリン酸の重水素化によって合成されます。このプロセスには、水素原子を重水素原子に置換することが含まれます。これは、特定の条件下で、重水素ガスまたは重水素化溶媒を使用して、触媒交換反応によって達成できます。 この反応は通常、炭素上のパラジウムなどの触媒を必要とし、完全な重水素化を確保するために、高圧および高温で行われます .
工業生産方法: ラウリン酸-d23の工業生産は、同様の原則に従っていますが、より大規模です。このプロセスには、高純度の重水素源と高度な触媒系を使用して、高い同位体純度と収率を達成することが含まれます。 製品はその後、蒸留と結晶化によって精製され、所望の同位体組成と純度が得られます .
化学反応の分析
反応の種類: ラウリン酸-d23は、重水素化されていない対応物と同様に、さまざまな化学反応を起こします。これらには以下が含まれます。
酸化: ラウリン酸-d23は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して、制御された条件下でドデカン二酸-d23を生成するために酸化できます。
還元: この化合物は、水素化アルミニウムリチウムなどの還元剤を使用して、ドデカノール-d23を生成するために還元できます。
置換: ラウリン酸-d23は、エステル化などの置換反応に関与し、メタノールと酸触媒を使用して、ラウリン酸メチル-d23などのエステルを生成できます
一般的な試薬と条件:
酸化: 過マンガン酸カリウム、三酸化クロム、酸性または塩基性条件。
還元: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム、無水条件。
主要な製品:
酸化: ドデカン二酸-d23
還元: ドデカノール-d23
4. 科学研究への応用
ラウリン酸-d23は、そのユニークな特性により、科学研究で広く使用されています。
化学: ガスクロマトグラフィー質量分析(GC-MS)と液体クロマトグラフィー質量分析(LC-MS)分析におけるラウリン酸の定量のための内部標準として役立ちます。
生物学: ラウリン酸-d23は、生物学的システムにおける脂質代謝と脂肪酸経路を研究するために使用されます。
医学: 抗菌特性と脂肪酸の人間の健康への影響に関する研究に使用されます。
類似化合物との比較
Lauric Acid-d23 can be compared with other deuterium-labeled fatty acids:
Myristic Acid-d27: Similar to Lauric Acid-d23 but with a longer carbon chain (14 carbons). It is used in similar research applications but has different physical and chemical properties.
Palmitic Acid-d31: Another deuterium-labeled fatty acid with 16 carbons. It is used to study lipid metabolism and has distinct biological effects compared to Lauric Acid-d23.
Stearic Acid-d35: A deuterium-labeled fatty acid with 18 carbons. .
Lauric Acid-d23 stands out due to its specific isotopic labeling, which allows for precise tracking and quantification in various experimental settings. Its medium-chain length also makes it unique in terms of its biological and chemical properties.
特性
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POULHZVOKOAJMA-SJTGVFOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583743 | |
| Record name | (~2~H_23_)Dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59154-43-7 | |
| Record name | (~2~H_23_)Dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)


![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32873.png)




